![molecular formula C21H19N3O2S B6566653 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1021256-76-7](/img/structure/B6566653.png)
2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide
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Description
2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H19N3O2S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is 377.11979803 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Properties
This compound exhibits potential antitumor activity due to its unique chemical structure. Researchers have investigated its effects on tumor cell lines, exploring its ability to inhibit cell proliferation, induce apoptosis, or interfere with specific signaling pathways involved in cancer progression . Further studies are needed to validate its efficacy and safety as a potential anticancer agent.
Anxiolytic Properties
Anxiolytics are drugs that alleviate anxiety and promote relaxation. Preliminary research suggests that this compound may have anxiolytic effects, possibly by modulating neurotransmitter systems in the brain. Investigating its impact on anxiety-related behaviors and neural circuits could provide valuable insights for anxiety disorder treatments .
Diuretic Activity
Compounds with diuretic properties enhance urine production and promote fluid elimination. Although specific studies on this compound’s diuretic effects are scarce, its chemical structure warrants investigation. Researchers could explore its impact on renal function and fluid balance, potentially identifying novel diuretic mechanisms .
Acetylcholinesterase Inhibition for Alzheimer’s Disease
Alzheimer’s disease involves the progressive loss of cognitive function due to impaired cholinergic neurotransmission. Some acetylcholinesterase inhibitors (AChEIs) improve cognitive symptoms by enhancing acetylcholine levels. Given its structural resemblance to known AChEIs, this compound could be evaluated for its potential in Alzheimer’s therapy .
Inhibition of Necroptotic Cell Death
Necroptosis is a regulated form of cell death implicated in various diseases. Recent research has identified RIP1 kinase inhibitors as potential therapeutic agents for preventing necroptosis. This compound, if further optimized, might exhibit anti-necroptotic effects, contributing to the development of novel treatments .
Control of Bacterial, Fungal, and Nematode Diseases
In related chemical series, derivatives have demonstrated efficacy against bacterial, fungal, and plant-parasitic nematode diseases. Researchers could explore whether this compound shares similar antimicrobial or antiparasitic properties, potentially expanding its applications in agriculture and medicine .
properties
IUPAC Name |
2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13(2)14-7-9-15(10-8-14)23-18(25)11-24-12-22-19-16-5-3-4-6-17(16)27-20(19)21(24)26/h3-10,12-13H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTRVRUXLHBIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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